molecular formula C16H21N3O3 B1359735 Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate CAS No. 72349-01-0

Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate

Cat. No.: B1359735
CAS No.: 72349-01-0
M. Wt: 303.36 g/mol
InChI Key: FLMRUBYTEPLEJH-UHFFFAOYSA-N
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Description

Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C16H21N3O3. It features a piperidine ring substituted with a benzyl group and a 2-oxoimidazolidin-1-yl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available piperidine derivatives and benzyl halides.

    Step-by-Step Synthesis:

Industrial Production Methods

In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially opening it to form amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

Biology and Medicine

    Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of drugs targeting neurological disorders.

    Biological Probes: Used in the development of probes for studying enzyme activity and receptor binding.

Industry

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific mechanical properties.

    Agrochemicals: Serves as an intermediate in the production of pesticides and herbicides.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The piperidine ring can mimic natural substrates of enzymes, allowing it to inhibit or activate specific biochemical pathways. The benzyl group enhances lipophilicity, facilitating membrane permeability and increasing bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-piperidone: A simpler analog lacking the imidazolidinone ring, used in similar synthetic applications.

    4-(2-Oxoimidazolidin-1-yl)piperidine-1-carboxylate: Lacks the benzyl group, resulting in different reactivity and biological activity.

Uniqueness

Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate is unique due to the combination of the benzyl group and the imidazolidinone ring, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound in both synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c20-15-17-8-11-19(15)14-6-9-18(10-7-14)16(21)22-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMRUBYTEPLEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCNC2=O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634395
Record name Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72349-01-0
Record name Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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